molecular formula C18H13N3O6S B3884103 (5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3884103
M. Wt: 399.4 g/mol
InChI Key: GJOLGIMTAZPFKA-KPKJPENVSA-N
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Description

The compound (5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by a unique arrangement of functional groups. This compound features a combination of hydroxy, methoxy, nitro, phenyl, and sulfanylidene groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane-4,6-dione structure, followed by the introduction of the phenyl and sulfanylidene groups. The final steps involve the addition of the hydroxy, methoxy, and nitro groups under controlled conditions to ensure the correct positioning and configuration of each functional group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.

Scientific Research Applications

(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, which involves the condensation of aldehydes or ketones with active methylene compounds.

    Triple Bond Compounds: Molecules featuring a triple bond between two atoms, such as nitrogen (N₂).

Uniqueness

(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione: is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-27-14-9-10(8-13(15(14)22)21(25)26)7-12-16(23)19-18(28)20(17(12)24)11-5-3-2-4-6-11/h2-9,22H,1H3,(H,19,23,28)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOLGIMTAZPFKA-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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